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molecular formula C9H13IN2 B8314658 3-iodo-5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole

3-iodo-5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole

Cat. No. B8314658
M. Wt: 276.12 g/mol
InChI Key: UXBGUEORCFZDCG-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

In a round-bottomed flask, 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole (0.50 g, 3.33 mmol) was dissolved in DMF (7 mL). Iodine (1.69 g, 6.66 mmol) was added followed by potassium hydroxide (723 mg, 12.9 mmol). The dark reaction mixture was stirred at room temperature for 1.25 h. Additional iodine (1.69 g, 6.66 mmol) and potassium hydroxide (723 mg, 12.9 mmol) were added and the dark brown reaction mixture was stirred at room temperature for 1.5 h. The reaction was quenched with 10% aqueous NaHSO3 solution and extracted with diethyl ether (2×). The combined organic layers were washed twice with water and once with brine then dried over sodium sulfate, filtered and concentrated. The residue was absorbed on silica gel and chromatographed with EtOAc/Hexanes (gradient 0-20% EtOAc) to give 645 mg (70%) of 3-iodo-5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole as a white solid. 1H NMR (CDCl3, 300 MHz): δ (ppm) 2.66 (t, J=6.6 Hz, 2H), 2.14 (s, 2H), 1.59 (t, J=6.4 Hz, 2H), 1.01 (s, 6H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step Two
Quantity
723 mg
Type
reactant
Reaction Step Three
Quantity
1.69 g
Type
reactant
Reaction Step Four
Quantity
723 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:10][CH2:9][C:8]2[NH:7][N:6]=[CH:5][C:4]=2[CH2:3]1.[I:12]I.[OH-].[K+]>CN(C=O)C>[I:12][C:5]1[C:4]2[CH2:3][C:2]([CH3:11])([CH3:1])[CH2:10][CH2:9][C:8]=2[NH:7][N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1(CC=2C=NNC2CC1)C
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.69 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
723 mg
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
1.69 g
Type
reactant
Smiles
II
Name
Quantity
723 mg
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1.25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dark reaction mixture
STIRRING
Type
STIRRING
Details
the dark brown reaction mixture was stirred at room temperature for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 10% aqueous NaHSO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×)
WASH
Type
WASH
Details
The combined organic layers were washed twice with water and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was absorbed on silica gel
CUSTOM
Type
CUSTOM
Details
chromatographed with EtOAc/Hexanes (gradient 0-20% EtOAc)

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
IC1=NNC=2CCC(CC12)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 645 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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